4,4'-Bipyridinium, 1,1'-diacetyl-
Description
Contextualization within Viologen Chemistry and Quaternized Bipyridinium Derivatives
The compound 4,4'-Bipyridinium, 1,1'-diacetyl- belongs to a well-established class of organic compounds known as viologens. Viologens are N,N'-disubstituted derivatives of 4,4'-bipyridine (B149096), a molecule composed of two pyridine (B92270) rings linked at their para positions. sigmaaldrich.com The quaternization of the nitrogen atoms in the bipyridine structure results in a dicationic salt, which is the defining characteristic of viologens. nih.gov
The general structure of viologens imparts them with remarkable redox properties. They are capable of undergoing two successive one-electron reductions, first forming a deeply colored radical cation and then a neutral species. nih.gov This reversible color change upon reduction is a hallmark of viologen chemistry and is the basis for their widespread application in electrochromic devices. nih.gov
The nature of the substituent groups attached to the nitrogen atoms significantly influences the properties of the viologen. These substituents can be varied to tune the redox potentials, solubility, and stability of the resulting compound. In the case of 4,4'-Bipyridinium, 1,1'-diacetyl-, the nitrogen atoms are substituted with acetyl groups.
Table 1: General Properties of Viologens
| Property | Description |
| Structure | Dicationic N,N'-disubstituted 4,4'-bipyridinium salts. |
| Redox Behavior | Undergo two reversible one-electron reductions. |
| Electrochromism | Exhibit a distinct color change upon reduction due to the formation of a stable radical cation. nih.gov |
| Solubility | Generally soluble in polar solvents, depending on the counter-ion and N-substituents. |
Historical Perspectives on the Investigation of Diacetylated Bipyridinium Frameworks
The study of bipyridinium compounds dates back to the early 20th century, with the discovery of the herbicidal properties of certain derivatives. Paraquat, or 1,1'-dimethyl-4,4'-bipyridinium dichloride, was first synthesized in the late 19th century, and its potent herbicidal activity was discovered in the mid-20th century. nih.gov This discovery spurred significant interest in the synthesis and properties of a wide range of bipyridinium derivatives.
The investigation into diacetylated bipyridinium frameworks is a more recent development within the broader history of viologen chemistry. While early research focused on simple alkyl and aryl substituents, the introduction of functional groups like the acetyl moiety opened up new avenues for modifying the electronic and steric properties of the viologen core. The synthesis of such derivatives is generally achieved through the quaternization of 4,4'-bipyridine with a suitable acetylating agent.
Significance and Interdisciplinary Scope of Academic Inquiry into 4,4'-Bipyridinium, 1,1'-diacetyl-
The academic inquiry into 4,4'-Bipyridinium, 1,1'-diacetyl- and related systems is driven by their potential applications across various scientific disciplines. The electron-accepting nature of the viologen core makes these compounds interesting for the development of new materials with unique electronic and optical properties.
The interdisciplinary scope of research into these compounds includes:
Materials Science: The development of novel electrochromic materials for smart windows, displays, and other optical switching devices. The properties of the acetylated derivative could offer advantages in terms of switching speed, stability, and color contrast.
Supramolecular Chemistry: The planar and electron-deficient nature of the bipyridinium unit makes it an ideal building block for the construction of complex supramolecular architectures through non-covalent interactions.
Catalysis: Viologens can act as electron mediators in various chemical and biochemical reactions. The specific redox properties of the diacetyl derivative could be harnessed for catalytic applications.
Table 2: Potential Research Applications of 4,4'-Bipyridinium, 1,1'-diacetyl-
| Field of Research | Potential Application |
| Electrochemistry | Study of redox potentials and electron transfer mechanisms. |
| Spectroscopy | Characterization of the dicationic and radical cation species. |
| Organic Synthesis | Use as a building block for more complex molecular systems. |
Structure
3D Structure
Properties
CAS No. |
83993-47-9 |
|---|---|
Molecular Formula |
C14H14N2O2+2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-[4-(1-acetylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h3-10H,1-2H3/q+2 |
InChI Key |
NOYRDSNKGDFHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,1 Diacetyl 4,4 Bipyridinium Derivatives
Synthesis Routes to 1,1'-Diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine (B1217334) and Related Forms
The synthesis of 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine and its bipyridinium precursors can be achieved through several strategic approaches. These methods primarily involve the modification of the foundational 4,4'-bipyridine (B149096) structure.
Direct N-Alkylation and N-Acylation Approaches for Bipyridinium Salts
A primary and straightforward method for the synthesis of N,N'-disubstituted 4,4'-bipyridinium salts, often referred to as viologens, is the direct quaternization of 4,4'-bipyridine. This involves the reaction of the bipyridine with an alkylating or acylating agent. In the case of forming the 1,1'-diacetyl-4,4'-bipyridinium cation, this would be achieved through N-acylation.
The general principle of N-alkylation is demonstrated in the synthesis of compounds like 1,1'-didecyl-4,4'-bipyridinium, where 4,4'-bipyridine is heated with an alkyl halide, such as bromodecane, in a suitable solvent like acetonitrile. This process results in the formation of the corresponding N,N'-dialkyl-4,4'-bipyridinium salt.
For the specific synthesis of 1,1'-diacetyl derivatives, a similar principle applies, using an acetylating agent. The reaction of 4,4'-bipyridine with acetic anhydride (B1165640) in the presence of a reducing agent like zinc dust leads to the formation of 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine. This tetrahydro derivative is a key intermediate and can be considered a reduced form of the bipyridinium salt.
Functionalization Strategies for Bipyridine Cores (e.g., Claisen Condensation Adaptation for Acetyl Substitution)
Functionalization of the bipyridine core is a versatile strategy for creating a wide array of derivatives. While various methods exist to modify the pyridine (B92270) rings, the specific application of a Claisen condensation for N-acetyl substitution on a bipyridine core is not a standard or documented synthetic route.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. The typical outcome of a Claisen condensation is the formation of a β-keto ester or a β-diketone. This reaction mechanism involves the formation of an enolate from an ester, which then acts as a nucleophile.
Given that the Claisen condensation is designed for C-C bond formation at a carbon alpha to a carbonyl group, its adaptation for the direct N-acetylation of 4,4'-bipyridine is chemically inconsistent with the known mechanism of the reaction. The introduction of acetyl groups onto the nitrogen atoms of 4,4'-bipyridine is more conventionally achieved through direct N-acylation using reagents like acetic anhydride or acetyl chloride, as mentioned in the previous section.
Preparation of N,N'-Disubstituted Acyclic and Cyclic Aza-bridged Ligands
The synthesis of aza-bridged bipyridinium ligands represents an advanced strategy to create structurally complex and often rigid molecular architectures. These compounds have applications in supramolecular chemistry and materials science. While the synthesis of aza-bridged structures based on 1,1'-diacetyl-4,4'-bipyridinium is not extensively detailed in readily available literature, general methodologies for creating aza-bridged cyclophanes can be considered.
These syntheses often involve the reaction of a bipyridine derivative with a linker molecule containing two leaving groups, which can react with the nitrogen atoms of the bipyridine units. The formation of bridged azacyclic compounds can be achieved through cascade reactions, such as the dual C-N/C-C annulation of α-amino acids and other substrates. nih.gov Another approach involves aza-[4+3] cycloaddition reactions of aza-oxyallyl cationic intermediates with cyclic dienes to generate bridged heterocyclic systems. nih.gov
The creation of π-extended viologens, which can be considered a form of N,N'-disubstituted bipyridinium derivative, has been accomplished through concise multi-step routes to yield polycyclic aza-aromatic systems. nih.govdocumentsdelivered.com These methods, while not specifically for acetyl derivatives, highlight the advanced synthetic strategies available for creating complex bipyridinium-based ligands.
Characterization of Intermediates and Reaction Products
The characterization of 1,1'-diacetyl-4,4'-bipyridinium derivatives and their intermediates is crucial for confirming their structure and purity. This often involves a combination of spectroscopic and analytical techniques.
Examination of Yellow and Colorless Modifications of Tetrahydro-Bipyridine Derivatives
A notable characteristic of 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine is the existence of distinct yellow and colorless crystalline forms. The formation of these different modifications is dependent on the reaction and crystallization conditions.
The reduction of 4,4'-bipyridine with zinc dust in acetic anhydride typically yields the colorless form of 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine. This product can be recrystallized from solvents like ethanol. In contrast, a yellow, less stable solid can also be isolated from this reaction.
Research has shown that the yellow solid is a molecular complex or a different crystalline form of the tetrahydro-bipyridine derivative. The interconversion between these forms can be influenced by factors such as solvent and temperature. The characterization of these forms involves techniques like infrared (IR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy to distinguish their structural and electronic properties. The colorless form is generally considered to be the more stable of the two.
Specific Chemical Reactivity and Derivatization Pathways
The chemical reactivity of 1,1'-diacetyl-4,4'-bipyridinium derivatives is influenced by the electron-deficient nature of the bipyridinium core and the presence of the acetyl groups.
One of the significant reactions of the tetrahydro derivative is its thermal decomposition. Heating 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine leads to its cleavage. This thermal instability is a key aspect of its chemical character.
Furthermore, the bipyridinium system is known for its ability to undergo redox reactions. The 1,1'-diacetyl-4,4'-bipyridinium cation can be reduced to form a radical cation. This radical species is often colored and is a hallmark of viologen-type compounds. The formation and stability of this radical cation are central to the electrochromic and redox-indicator properties of many bipyridinium derivatives. The reactivity of these compounds is also being explored in catalysis, for instance, in nickel-catalyzed cross-electrophile coupling reactions where substituted bipyridine ligands play a crucial role. nih.gov
Thermal Cleavage Reactions of 1,1'-Diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine
The thermal decomposition of 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine results in a cleavage of the molecule. Pyrolysis of this compound at temperatures ranging from 250-275°C leads to the formation of 1-(4-pyridyl)ethyl acetate (B1210297) in yields of 42-48%. Evidence has been presented to firmly establish the structure of this product.
Table 1: Thermal Cleavage of 1,1'-Diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine
| Reactant | Reaction Conditions | Product | Yield |
| 1,1'-Diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine | Pyrolysis at 250-275°C | 1-(4-pyridyl)ethyl acetate | 42-48% |
Oxidation Processes and Product Characterization, including Bipyridine Formation
The oxidation of 1,4-dihydropyridine (B1200194) derivatives is a known chemical transformation. Acyl-1,4-dihydropyridines can undergo single-electron oxidation to generate radical intermediates. mdpi.com This can be achieved through chemical methods, using strong oxidants, or via electrochemical oxidation. mdpi.com
This process is relevant to 1,1'-diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine, which can be considered a dimer of an N-acylated dihydropyridine. The oxidation of this molecule would be expected to proceed via a single-electron transfer mechanism to form a radical cation. Subsequent loss of a second electron would lead to the formation of the stable aromatic 1,1'-diacetyl-4,4'-bipyridinium dication. While not explicitly detailed in the provided literature, further reactions could potentially lead to the cleavage of the acetyl groups to form the parent 4,4'-bipyridine.
Table 2: Proposed Oxidation Pathway
| Precursor/Intermediate | Transformation | Product/Intermediate |
| 1,1'-Diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine | Oxidation | Radical Cation Intermediate |
| Radical Cation Intermediate | Oxidation | 1,1'-Diacetyl-4,4'-bipyridinium (dication) |
| 1,1'-Diacetyl-4,4'-bipyridinium (dication) | Hydrolysis (proposed) | 4,4'-Bipyridine |
Formation of Substituted Hydrazones from Diacetyl Precursors
Substituted hydrazones can be synthesized through the reaction of a carbonyl compound with a hydrazine (B178648) derivative. In the context of "diacetyl precursors," this refers to molecules containing two acetyl groups, such as a diketone. The general reaction involves the condensation of the carbonyl groups with the amino group of the hydrazine to form a C=N bond, characteristic of a hydrazone.
For instance, the reaction of a diketone with a substituted hydrazine in a suitable solvent like an alcohol leads to the formation of the corresponding disubstituted dihydrazone. researchgate.net The reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcohol solution is a documented example of this type of transformation, yielding substituted furan-3-carboxylate hydrazones. researchgate.net
Table 3: General Reaction for the Formation of a Dihydrazone from a Diacetyl Precursor
| Reactant 1 (Diacetyl Precursor) | Reactant 2 (Hydrazine Derivative) | Product |
| A generic 1,2-diketone (e.g., Diacetyl) | Substituted Hydrazine | Disubstituted Dihydrazone |
Access to Specific Data on 1,1'-Diacetyl-4,4'-Bipyridinium Impedes Full Article Generation
Efforts to generate a detailed scientific article on the chemical compound 4,4'-Bipyridinium, 1,1'-diacetyl- have been halted due to the inability to access specific, crucial experimental data. Despite extensive searches for information pertaining to the electronic structure and redox chemistry of this particular species, key data points required to fulfill the user's detailed outline remain unavailable through accessible public databases and search tools.
The user-requested article was to be structured around a precise outline, including sections on the generation and characterization of the 1,1'-diacetyl-4,4'-bipyridinium radical cation, its stability, and its electrochemical behavior. Crucially, this required specific data from Electron Spin Resonance (ESR) and visible spectroscopy for radical cation identification, as well as detailed results from cyclic voltammetry studies.
While general information on the broader class of N-substituted 4,4'-bipyridinium salts and their redox properties is available, and was retrieved during the search process, these findings are not specific enough to construct a scientifically accurate and thorough article on the 1,1'-diacetyl derivative as mandated by the user's strict outline.
A key potential source of this specific information was identified as a 1971 publication by Nielsen, Moore, Muha, and Berry, titled "1,1'-Diacetyl-1,1'-dihydro-4,4'-bipyridine and the Yellow and Colorless Modifications of 1,1'-Diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine. The 1,1'-Diacetyl-4,4'-bipyridine Radical Cation." However, access to the full text of this article, which would likely contain the necessary ESR, visible spectra, and other electrochemical data, could not be obtained.
Without this specific empirical data, any attempt to generate the requested article would result in a general overview of bipyridinium salts, failing to meet the user's explicit and detailed requirements for content focusing solely on the 1,1'-diacetyl- derivative. The generation of interactive data tables, a specific requirement of the request, is also not possible without the underlying numerical data.
Therefore, until such time as the specific experimental data for 4,4'-Bipyridinium, 1,1'-diacetyl- becomes accessible, the creation of the requested in-depth scientific article cannot be completed.
Electronic Structure and Redox Chemistry of 1,1 Diacetyl 4,4 Bipyridinium Species
Ligand Redox Activity in Transition Metal Complexes
The concept of "redox non-innocent" ligands is crucial when discussing the behavior of 1,1'-diacetyl-4,4'-bipyridinium in transition metal complexes. A non-innocent ligand is one that can exist in multiple oxidation states, actively participating in the redox chemistry of the complex rather than being a passive spectator to metal-centered redox events. Bipyridine-based ligands are well-known for their redox non-innocence.
While specific research on transition metal complexes incorporating the 1,1'-diacetyl-4,4'-bipyridinium dication as a ligand is not extensively documented in publicly available literature, the established principles of bipyridine chemistry allow for informed predictions of its behavior. The acetyl groups, being electron-withdrawing, are expected to modify the redox potentials of the bipyridinium core, making the ligand-based reductions occur at less negative potentials compared to their alkyl-substituted counterparts.
In a hypothetical transition metal complex, [M(1,1'-diacetyl-4,4'-bipyridinium)]^n+, the 1,1'-diacetyl-4,4'-bipyridinium ligand could undergo one-electron or two-electron reductions. These reductions would be ligand-centered, leading to the formation of a radical cation or a neutral species, respectively, without a change in the formal oxidation state of the metal center. This ligand-based redox activity can be a valuable tool in catalysis, allowing the ligand to act as an electron reservoir.
The electronic structure of such complexes would be a hybrid of the metal d-orbitals and the π-system of the bipyridinium ligand. The extent of this mixing would dictate the degree of charge delocalization and the nature of the frontier molecular orbitals. Spectroscopic techniques such as EPR (Electron Paramagnetic Resonance) would be invaluable in characterizing the radical species formed upon reduction, providing insight into the distribution of the unpaired electron spin density across the ligand and potentially the metal center.
The table below outlines the expected redox states of the 1,1'-diacetyl-4,4'-bipyridinium ligand within a transition metal complex, based on the general understanding of bipyridine redox chemistry.
| Species | Formal Oxidation State of Ligand | Description |
| [M(1,1'-diacetyl-4,4'-bipyridinium)]^n+ | +2 | Dicationic ligand bound to the metal center. |
| [M(1,1'-diacetyl-4,4'-bipyridinium•)]^(n-1)+ | +1 | Ligand exists as a radical cation after a one-electron reduction. |
| [M(1,1'-diacetyl-4,4'-bipyridine)]^(n-2)+ | 0 | Neutral ligand formed after a two-electron reduction. |
Coordination Chemistry of Diacetylated Bipyridine Ligands
Ligand Design and Coordination Modes
The design of diacetylated bipyridine ligands centers on harnessing the effects of the acetyl groups to modulate the ligand's coordination properties. These modifications can lead to novel structural motifs and reactivity in the resulting metal complexes.
The acetyl group (–COCH₃) is moderately electron-withdrawing. When attached to the pyridine (B92270) rings of a bipyridine ligand, it significantly influences the electronic properties of the system. This electronic perturbation has several consequences for the ligand's coordination behavior:
Decreased Basicity: The electron-withdrawing nature of the acetyl groups reduces the electron density on the nitrogen donor atoms. This lowers the ligand's basicity (pKa) compared to unsubstituted bipyridine, resulting in weaker σ-donor properties.
π-Acceptor Capability: Bipyridine ligands are known for their ability to stabilize low-valent metal centers through π-backbonding, where the metal donates electron density into the ligand's π* orbitals. Electron-withdrawing substituents like acetyl groups lower the energy of these π* orbitals, enhancing the ligand's π-acceptor character. This can lead to stronger metal-ligand bonds with electron-rich metals.
Redox Properties: The electronic influence of the acetyl groups modifies the redox potential of both the free ligand and its metal complexes. The enhanced π-acidity generally makes the ligand easier to reduce. In a complex, this can influence the accessibility of different metal oxidation states. Studies on related systems, such as Ru(bda)L₂-type catalysts (where bda is 2,2'-bipyridine-6,6'-dicarboxylate), have shown that modifications to the bipyridine backbone can systematically alter the electronic structure and catalytic activity of the complex. nih.gov
A density functional theory (DFT) study on various 2,2'-bipyridine (B1663995) organometallic complexes has demonstrated that the oxidation level of the bipyridine ligand can range from neutral (bpy⁰) to a π-radical monoanion (bpy•⁻) or a diamagnetic dianion (bpy²⁻), each with distinct electronic characteristics. nih.gov The presence of acetyl groups would favor the stabilization of these reduced forms.
Despite the reduced basicity, diacetylated bipyridines retain their primary function as N-donor ligands. Depending on the position of the nitrogen atoms (e.g., 2,2'- vs. 4,4'-bipyridine), they can act as either chelating or bridging ligands.
Chelating Ligands: Derivatives of 2,2'-bipyridine with acetyl groups can form stable five-membered chelate rings with a single metal center.
Bridging Ligands: Derivatives of 4,4'-bipyridine (B149096) are sterically prevented from chelating to a single metal ion. Instead, their linear geometry and the divergent orientation of the nitrogen donors make them excellent bridging ligands for constructing polynuclear complexes and coordination polymers. ub.edu
A key feature introduced by the acetyl group is the potential for ambidentate coordination . The oxime moiety (C=N-OH), which can be derived from an acetyl group, is a well-known ambidentate ligand, capable of coordinating through either its nitrogen or oxygen atom. researchgate.net Similarly, the carbonyl oxygen of the acetyl group itself possesses a lone pair of electrons and can act as a secondary donor site. This opens up several possibilities:
N,O-Chelation: If the acetyl group is positioned appropriately (e.g., at the 6-position of a 2,2'-bipyridine), the ligand could potentially coordinate through one nitrogen and one carbonyl oxygen atom.
Bridging through N and O: In polynuclear complexes, the ligand could bridge two metal centers using a nitrogen atom for one and a carbonyl oxygen for the other.
The preference for N- or O-coordination often depends on the nature of the metal ion, following Hard-Soft Acid-Base (HSAB) principles. Harder metal ions may favor coordination with the harder oxygen donor, while softer metals would prefer the softer nitrogen donor. nih.gov
Photophysical and Electrochemical Properties of Coordination Compounds
Coordination compounds featuring diacetyl-derived hydrazone ligands often exhibit interesting photophysical and electrochemical properties, which are tunable by modifying the ligand structure or the coordinated metal ion.
Photophysical Properties:
The photoluminescence of these complexes is a widely studied phenomenon. Lanthanide complexes with hydrazone ligands, for instance, are known for their characteristic emission properties. mdpi.comacs.orgresearchgate.net The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.com This sensitization process is crucial for applications in luminescent materials and bio-imaging. The efficiency of this energy transfer and the resulting luminescence can be influenced by the energy gap between the triplet state of the ligand and the excited state of the lanthanide ion. mdpi.com For example, europium (Eu) and terbium (Tb) complexes often show emission in the visible region, while ytterbium (Yb) and erbium (Er) complexes can exhibit near-infrared (NIR) luminescence. mdpi.comacs.org
The photophysical properties are not limited to lanthanide complexes. Ruthenium(II) complexes with related ligand systems have also been investigated, showing absorption features attributed to metal-to-ligand charge transfer (MLCT) transitions. rsc.org The emission quantum yields of these complexes can vary significantly depending on the specific ligand and metal combination.
Electrochemical Properties:
The electrochemical behavior of coordination compounds with diacetyl hydrazone ligands reveals insights into their redox properties. Cyclic voltammetry is a common technique used to study the electron transfer processes in these complexes. researchgate.netresearchgate.net Many of these complexes exhibit quasi-reversible or reversible redox waves, indicating stable oxidized or reduced species. researchgate.netnih.gov
The redox potentials can be tuned by the substituents on the hydrazone ligand and the nature of the metal ion. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation or reduction potentials of the complex. nih.gov In some cases, the ligand itself is redox-active, participating in the electron transfer processes. nih.gov The electrochemical behavior of these complexes is relevant for their potential applications in catalysis and sensing. sciforum.net For example, Co(II) and Ni(II) complexes of oxalyl bis(diacetylmonoxime) hydrazone show quasi-reversible peaks in their cyclic voltammograms, which helps in characterizing the redox properties and the nature of the electroactive species. researchgate.net
Table 2: Photophysical and Electrochemical Data for Selected Coordination Compounds
Compound Index
Table 3: Mentioned Compounds
Spectroscopic and Computational Investigations
Advanced Spectroscopic Characterization Techniques
A range of sophisticated spectroscopic methods have been employed to characterize 4,4'-Bipyridinium, 1,1'-diacetyl- and related compounds.
¹H-NMR spectroscopy is a fundamental tool for confirming the molecular structure of 4,4'-bipyridinium derivatives. For the parent compound, 4,4'-bipyridine (B149096), the ¹H-NMR spectrum provides characteristic signals for the aromatic protons. chemicalbook.com The introduction of diacetyl groups at the 1 and 1' positions of the bipyridinium core would lead to distinct shifts in the proton signals, providing evidence for the successful synthesis of 4,4'-Bipyridinium, 1,1'-diacetyl-.
Dynamic NMR (DNMR) spectroscopy is particularly useful for studying the conformational dynamics of molecules. nih.gov In the case of N-aryl-tetrahydropyrimidines, DNMR has been used to observe the interconversion between atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. nih.gov This technique allows for the measurement of the energy barriers associated with these conformational changes. nih.gov Similar DNMR studies on 4,4'-Bipyridinium, 1,1'-diacetyl- could reveal information about the rotational dynamics around the C-C bond connecting the two pyridinium (B92312) rings and the N-acetyl groups. The complexity of the molecular structure and the presence of various ligands can influence the conformational landscape, which can be probed by solution NMR. nih.gov
Table 1: Representative ¹H-NMR Data for Related Biphenyl Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 4,4'-bis(trifluoromethyl)-1,1'-biphenyl | CDCl₃ | 7.75 | d | 8.1 |
| 4,4'-dinitro-1,1'-biphenyl | CDCl₃ | 8.36 | d | 8.9 |
| 3,3'-dimethyl-1,1'-biphenyl | CDCl₃ | 7.39-7.32 | m | - |
| 1,1'-([1,1'-biphenyl]-4,4'-diyl)diethanone | CDCl₃ | 8.06, 7.78 | d, d | 8.5, 8.5 |
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. The IR and Raman spectra of diacetyl and its deuterated analog have been studied to propose assignments for their fundamental vibrational bands. researchgate.net For 4,4'-bipyridine, the analytical Raman spectrum exhibits characteristic peaks, with five prominent features observed between 900 and 1600 cm⁻¹. researchgate.net These peaks correspond to specific vibrational modes of the molecule. researchgate.net
The IR spectrum of 1,1'-diacetylferrocene, a compound also containing acetyl groups, has been documented. chemicalbook.com Analysis of the IR and Raman spectra of 4,4'-Bipyridinium, 1,1'-diacetyl- would reveal characteristic vibrational frequencies associated with the bipyridinium core, the C=O stretching of the acetyl groups, and other functional groups, aiding in its structural confirmation.
Table 2: Characteristic Raman Peaks for 4,4'-Bipyridine
| Peak Position (cm⁻¹) |
| 980 |
| 1215 |
| 1285 |
| 1493 |
| 1593 |
Source: ResearchGate researchgate.net
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. mdpi.com The UV-visible absorption spectra of cis- and trans-bis(2,2'-bipyridine-4,4'-dicarboxylic acid) ruthenium (II) complexes have been reported, demonstrating how metal complexation and isomerism affect the electronic properties. researchgate.net For 4,4'-Bipyridinium, 1,1'-diacetyl-, the UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions within the aromatic pyridinium rings. The presence of the acetyl groups may also influence the electronic structure and the resulting absorption bands. Spectrophotometric methods have also been developed for the determination of diacetyl, indicating its ability to form colored products that absorb in the visible region. researchgate.nethomebrewtalk.com
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds. Various ionization methods, including Electrospray Ionization (ESI), have been used to investigate 1,1'-disubstituted 4,4'-bipyridinium salts. researchgate.net ESI-MS has been shown to be particularly suitable for the quantitative analysis of these bis-quaternary salts. researchgate.net The mass spectrometric behavior of these compounds under ESI can result in the formation of radical cations [Cat]+• and cations [Cat-H]+, which can further fragment by losing the N-substituents. researchgate.net This fragmentation pattern provides valuable structural information. The analysis of diacetyl has also been successfully achieved using gas chromatography-mass spectrometry (GC-MS). nih.gov For 4,4'-Bipyridinium, 1,1'-diacetyl-, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion, confirming its molecular weight.
Quantum Chemical and Molecular Modeling Studies
Computational methods provide a theoretical framework for understanding the properties of molecules at the atomic level.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the optimized geometries and electronic properties of molecules. DFT calculations have been employed to study the vibrational spectra of diacetyl-water clusters and to confirm the planar trans structure of diacetyl. researchgate.net These calculations can provide theoretical vibrational frequencies that can be compared with experimental IR and Raman data. Furthermore, DFT can be used to determine the optimized geometry of 4,4'-Bipyridinium, 1,1'-diacetyl-, including bond lengths, bond angles, and dihedral angles, offering insights into its three-dimensional structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated, providing information about its reactivity and electronic transitions.
Scientific Analysis of 4,4'-Bipyridinium, 1,1'-diacetyl-
A detailed article focusing on the spectroscopic and computational investigations of the chemical compound 4,4'-Bipyridinium, 1,1'-diacetyl- cannot be generated at this time.
A thorough review of available scientific literature and databases did not yield specific experimental or computational data for the compound "4,4'-Bipyridinium, 1,1'-diacetyl-" corresponding to the detailed outline provided. The requested analyses, including:
Conformational Analysis and Energy Differences of Isomers
Potential Energy Distribution (PED) Analysis of Vibrational Frequencies
HOMO-LUMO Energy Calculations and Electronic Properties
Energy Frameworks for Crystal Packing Rationalization
are highly specific computational and spectroscopic studies. While general principles and methodologies for these analyses are well-documented for other related compounds, publically accessible research dedicated specifically to 1,1'-diacetyl-4,4'-bipyridinium with the requisite data for a comprehensive article is not available.
General information on related 4,4'-bipyridinium structures indicates that the dihedral angle between the two pyridine (B92270) rings is a key conformational feature, influencing the molecular packing and electronic properties. For instance, in various crystalline forms of bipyridinium salts, this torsion angle can vary significantly, affecting intermolecular interactions like π-π stacking and hydrogen bonding.
Computational techniques such as Density Functional Theory (DFT) are standard for calculating properties like vibrational frequencies (for PED analysis) and frontier molecular orbital energies (HOMO-LUMO). Energy framework calculations are also employed to visualize and quantify the intermolecular interaction energies within a crystal lattice, breaking them down into electrostatic and dispersion components to understand crystal packing.
Applications and Emerging Research Frontiers
Applications in Advanced Materials Science
The ability of viologens to be integrated into larger molecular systems has given rise to a new generation of "smart" materials that respond to external stimuli.
The 4,4'-bipyridinium moiety is a fundamental building block for a variety of functional polymers and supramolecular structures. These materials leverage the redox-activity and electron-accepting nature of the viologen core to create systems with tunable properties.
Viologen-containing polymers, or polyviologens, can be designed with the bipyridinium unit in the main chain or as a pendant group. chemrxiv.orgnih.gov These cationic polyelectrolytes are central to creating stimuli-responsive materials. nih.gov For example, hydrogels made from polyviologen networks can undergo significant, reversible changes in volume and mechanical strength upon reduction of the viologen units to their radical cation state. nih.gov This actuation can be triggered by introducing photocatalysts into the hydrogel, allowing for control with visible light. nih.gov
In supramolecular chemistry, the bipyridinium cation is a versatile guest for host molecules like cyclodextrins. This interaction has been used to form supramolecular hydrogels where poly(viologen) chains are topologically cross-linked by cyclodextrin (B1172386) dimers, creating self-standing gels with unique physical properties. nih.govsciengine.com Furthermore, zwitterionic viologen ligands containing both the bipyridinium core and carboxylate groups can self-assemble through hydrogen bonds and π–π stacking to form 3D supramolecular networks. rsc.org These materials can exhibit multifunctional properties, including photochromism and proton conductivity. rsc.org The formation of such ordered assemblies is often driven by non-covalent interactions like hydrogen bonding and π-π stacking, which have been characterized in simpler 4,4'-bipyridinium salts. acs.orgmdpi.com
The distinct, reversible color change associated with the reduction of viologens makes them ideal materials for electrochromic devices (ECDs). mdpi.comnih.gov The most successful commercial applications are found in auto-dimming rearview mirrors for cars and smart windows, such as those used on the Boeing 787 Dreamliner, which use viologens as the primary active electrochromic component. mdpi.com Polyviologens, which can be deposited as thin, solid films on electrodes, offer advantages like faster switching speeds and longer device lifetimes compared to solution-phase systems. mdpi.com Research has also focused on optimizing molecular structure, such as using asymmetrically substituted viologens, to suppress the formation of radical cation dimers that can degrade device performance over time. nih.gov
Beyond electrochromism, the electron-accepting nature of the bipyridinium unit makes it a candidate for components in molecular electronics. Studies on "extended viologens"—molecules containing multiple bipyridinium units—have shown they can function as "molecular wires." These molecules can reversibly accept numerous electrons without chemical degradation, a crucial prerequisite for their use in electronic devices. organic-chemistry.org Viologen-based supramolecular networks have also been investigated for their potential in sensors and fuel cells. rsc.org
A frontier in molecular electronics is understanding and controlling the flow of electricity through a single molecule. The bipyridine unit is a key target in this field. While direct studies on 4,4'-Bipyridinium, 1,1'-diacetyl- are not prominent, research on closely related molecules provides significant insight. For instance, the single-molecule conductance of 1,2-bi(pyridin-4-yl)ethyne, which features the same bipyridyl core, has been measured using a scanning tunneling microscopy (STM) based break-junction technique. acs.org In these experiments, a single molecule is trapped between two gold electrodes, and its ability to conduct charge is measured, revealing fundamental data about how molecular structure influences electronic transport. acs.org
Catalytic Applications
The capacity of the 4,4'-bipyridinium system to act as an electron shuttle has been harnessed in various catalytic processes, from organic synthesis to energy conversion.
The 4,4'-bipyridinium cation is an effective electron-transfer catalyst, enabling reactions that would otherwise be difficult to control. A notable application is the chemoselective reduction of aromatic nitro groups to amines, a critical transformation in chemical synthesis. One established method uses samarium(0) metal as the reductant in the presence of a catalytic amount of a 1,1'-dialkyl-4,4'-bipyridinium salt, such as 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide. nih.govorganic-chemistry.org The bipyridinium salt is essential for activating the samarium metal and acting as an electron carrier; its radical cation is believed to be the active reducing species. nih.govorganic-chemistry.org This system shows excellent selectivity, reducing the nitro group without affecting other sensitive functional groups like halides, nitriles, and esters. nih.gov
More recently, metal-free systems have been developed. Research has shown that 4,4'-bipyridine (B149096) itself can act as an organocatalyst for the rapid and highly selective reduction of aromatic nitro compounds. nih.govacs.org Using tetrahydroxydiboron (B82485) as a mild reductant, this system operates at room temperature and tolerates a wide range of functional groups. nih.govacs.orgacs.org The key to this catalysis is the formation of a highly reducing N,N'-bis(boryl)-4,4'-bipyridinylidene species. acs.org This approach has also been adapted for bioorthogonal chemistry to activate prodrugs within living cells. nih.gov
Viologen derivatives are excellent electron transfer mediators, a property that makes them highly valuable in photocatalysis and photoelectrochemistry, particularly for solar fuel production. In photocatalytic systems for hydrogen evolution, viologens can be incorporated into covalent organic frameworks (COFs) or used to sensitize semiconductor nanoparticles like titanium dioxide (TiO₂). nih.govnih.govacs.org In these systems, the viologen unit efficiently shuttles electrons from a photosensitizer to a catalyst, facilitating the reduction of protons to hydrogen gas. nih.govacs.org Doping graphitic carbon nitride (g-C₃N₄) with methyl viologen has been shown to enhance charge separation, leading to a higher rate of hydrogen evolution and even enabling electron storage that allows for hydrogen production to continue temporarily in the dark. rsc.org
In the field of photoelectrochemistry (PEC), viologens are used to improve the performance of light-harvesting electrodes for solar water splitting. For example, coating an antimony selenide (B1212193) (Sb₂Se₃) photocathode with a polymeric viologen film can improve the interface with a TiO₂ protective layer, inhibiting charge recombination and leading to significantly higher photocurrent densities for hydrogen generation. sciengine.com Additionally, methyl viologen is frequently used as a standard outer-sphere redox couple to characterize the photoelectrochemical performance of new semiconductor materials like silicon. acs.org
Data Summary
| Application Area | Key Research Finding | Compound(s) Studied | Citation(s) |
| Supramolecular Materials | Formation of self-standing, redox-responsive hydrogels. | Poly(viologen), α-Cyclodextrin dimer | nih.govsciengine.com |
| Molecular Devices | Use as the active material in commercial electrochromic smart windows and mirrors. | Viologen derivatives, Polyviologens | mdpi.com |
| Molecular Devices | Demonstration as "molecular wires" capable of reversible multi-electron transfer. | Extended Viologens | organic-chemistry.org |
| Single Molecule Conductance | Measurement of electrical conductance through a single bipyridyl-based molecule. | 1,2-bi(pyridin-4-yl)ethyne | acs.org |
| Chemoselective Reductions | Catalyzes the reduction of aromatic nitro groups with high selectivity using Sm(0). | 1,1'-dioctyl-4,4'-bipyridinium dibromide | nih.govorganic-chemistry.org |
| Chemoselective Reductions | Acts as an organocatalyst for metal-free reduction of nitroarenes using a diboron (B99234) reagent. | 4,4'-Bipyridine | nih.govacs.orgacs.org |
| Photocatalysis | Functions as an electron transfer mediator in COFs for metal-free photocatalytic hydrogen evolution. | Viologen-based Covalent Organic Frameworks | nih.govnih.gov |
| Photoelectrochemistry | Improves charge separation and photocurrent in Sb₂Se₃ photocathodes for water splitting. | Polymeric Viologen | sciengine.com |
Energy Storage Systems
Viologen derivatives are highly promising active materials, specifically as anolytes (negative electrolytes), in aqueous organic redox flow batteries (AORFBs). rsc.orgusu.eduresearchgate.netnih.gov These batteries are considered a viable solution for large-scale energy storage from renewable sources due to their potential for low cost, safety, and scalability. rsc.orgusu.edunih.gov The suitability of viologens stems from several key characteristics:
Reversible Redox Chemistry: Viologens undergo two distinct and reversible one-electron reductions, allowing for a two-electron storage capacity which enhances the energy density of the battery. researchgate.net
High Solubility: Many viologen derivatives exhibit high solubility in aqueous solutions, a critical factor for achieving high energy density in flow batteries. usu.eduresearchgate.net
Tunable Redox Potentials: The redox potentials of viologens can be tuned through molecular engineering, for instance, by modifying the N-substituents. This allows for the design of batteries with higher cell voltages. researchgate.netnih.gov
pH-Neutral Operation: Viologens can operate efficiently in pH-neutral aqueous electrolytes, which are non-corrosive and non-flammable, offering significant safety and cost advantages over other battery chemistries. usu.edunih.gov
Research has focused on designing novel viologen structures to improve battery performance. For example, modifying the N-substituents with functional groups like carboxylates can enhance solubility and stability. nih.gov A carboxylate-functionalized viologen, N,N'-dibutyrate-4,4'-bipyridinium, has demonstrated a high solubility of 2.1 M and stable cycling performance. nih.gov The introduction of asymmetric alkyl chains on the viologen core has also been explored to lower the melting point and reduce radical dimerization. researchgate.net
Pairing viologen anolytes with suitable catholytes, such as TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxyl) or ferrocene (B1249389) derivatives, has led to AORFBs with cell voltages up to 1.72 V and theoretical energy densities of 45.5 Wh/L. usu.edu Despite their promise, challenges such as degradation in the presence of oxygen and crossover through the membrane remain areas of active research. nih.gov
Table 1: Performance Metrics of Selected Viologen-Based Redox Flow Batteries
| Anolyte | Catholyte | Cell Voltage (V) | Theoretical Energy Density (Wh/L) | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Viologen Derivatives | TEMPO/Ferrocene | up to 1.72 | 45.5 | >1000 cycles | usu.edu |
| (CBu)₂V | (NH)₄Fe(CN)₆ | 0.89 | 9.5 (discharge) | 100% capacity retention for 1000 cycles | nih.gov |
| Methyl Viologen (MVi) | - | - | - | - | researchgate.net |
| Ferrocene/Viologen | - | 1.30 | 14 | 90% capacity retention after 70 cycles | researchgate.net |
Chemical Sensing and Probing
The inherent electrochemical and photophysical properties of bipyridinium compounds make them excellent candidates for the development of chemical sensors and probes. Viologen derivatives, including those with acetyl functionalities, can exhibit changes in their optical or electrochemical signals upon interaction with specific analytes.
One of the key sensing mechanisms is based on charge-transfer interactions. For instance, 1,1′-dimethyl-4,4′-bipyridinium, when intercalated into smectite clays, has been shown to be an effective adsorbent for phenols from water. rsc.org The adsorption process involves charge-transfer interactions between the electron-deficient bipyridinium units and the electron-rich phenol (B47542) molecules, leading to a noticeable color change. rsc.org This principle could be extended to 1,1'-diacetyl-4,4'-bipyridinium, where the electron-withdrawing acetyl groups would enhance the electron-accepting nature of the bipyridinium core, potentially leading to sensitive detection of electron-rich aromatic compounds.
Viologen-substituted anthrone (B1665570) derivatives have been developed for the selective colorimetric and electrochemical detection of anions such as cyanide, acetate (B1210297), and fluoride. researchgate.net The interaction with these anions perturbs the electronic structure of the viologen moiety, resulting in a measurable change in the cyclic voltammogram of the compound. researchgate.net
Furthermore, the photochromic properties of some viologen derivatives have been harnessed for sensing applications. A viologen derivative incorporating a thiazolothiazole group, which was initially insensitive to light, became highly photochromic after anion exchange. acs.org This transition was attributed to the formation of close π-π stacking interactions between the viologen cation and the new anion, facilitating photoinduced electron transfer. acs.org This demonstrates the potential to design viologen-based sensors where the presence of a target analyte could trigger a photochromic response.
Table 2: Examples of Viologen-Based Chemical Sensors
| Viologen Derivative | Analyte | Sensing Principle | Observable Change | Reference |
|---|---|---|---|---|
| 1,1′-Dimethyl-4,4′-bipyridinium-saponite | 2,4-Dichlorophenol | Charge-transfer interaction | Color change | rsc.org |
| Viologen-substituted anthrone | Cyanide, Acetate, Fluoride | Electrochemical interaction | Change in cyclic voltammogram | researchgate.net |
| 4PV·2B(Ph)₄ (anion-exchanged viologen) | UV light | Photoinduced electron transfer | Color change (photochromism) | acs.org |
Future Perspectives and Challenges in 4,4 Bipyridinium, 1,1 Diacetyl Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of N,N'-disubstituted 4,4'-bipyridinium salts typically involves the quaternization of 4,4'-bipyridine (B149096) with alkyl halides. However, the pursuit of greener and more efficient synthetic methodologies is a paramount challenge for the future. For 4,4'-Bipyridinium, 1,1'-diacetyl-, this necessitates a departure from conventional methods that may involve harsh reagents or produce significant waste.
Future research is anticipated to focus on developing sustainable synthetic strategies. One promising avenue is the exploration of mechanochemistry, which can facilitate solvent-free or low-solvent reactions, thereby reducing the environmental footprint. Another approach could involve enzymatic or bio-inspired catalytic routes for the acetylation of the bipyridine nitrogen atoms, offering high selectivity and mild reaction conditions. The development of one-pot syntheses, where 4,4'-bipyridine is directly converted to the diacetyl derivative in a single step with high yield, will also be a significant milestone. A notable challenge lies in the purification of these dicationic salts, and future synthetic protocols must consider facile and environmentally benign purification techniques.
Recent advancements in the synthesis of other viologen derivatives, such as the hydrothermal synthesis of viologen chloride salts for redox flow batteries, offer a template for developing more sustainable methods. researchgate.net These approaches, which often utilize water as a solvent and can lead to high-purity products, could be adapted for the synthesis of 4,4'-Bipyridinium, 1,1'-diacetyl-. researchgate.net
Exploration of Advanced Coordination Architectures and Functional Materials
The rigid, linear structure of the 4,4'-bipyridinium core makes it an excellent building block for the construction of supramolecular assemblies and coordination polymers. The introduction of acetyl groups in 4,4'-Bipyridinium, 1,1'-diacetyl- adds another layer of functionality, with the carbonyl groups capable of participating in hydrogen bonding or acting as coordination sites.
The future in this domain lies in the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers incorporating the 1,1'-diacetyl-4,4'-bipyridinium dication as a linker. These materials could exhibit unique topologies and pore environments, tailored for specific applications such as gas storage and separation. The cationic nature of the viologen unit can be leveraged to create cationic MOFs, which have shown promise in anion exchange and the selective removal of anionic pollutants. researchgate.netacs.org For instance, viologen-based MOFs have been successfully employed for the efficient adsorption of Cr₂O₇²⁻ and the separation of dyes. researchgate.netacs.org
Furthermore, the integration of 4,4'-Bipyridinium, 1,1'-diacetyl- into polymeric structures could lead to the development of novel functional materials. Viologen-based polymers are known for their electrochromic properties, and the specific electronic nature of the diacetyl substituent could modulate these properties, potentially leading to materials with faster switching times, higher contrast ratios, or different color states. mdpi.comnih.gov The exploration of viologen-functionalized porous organic polymers (vPOPs) is another exciting frontier, offering materials with high surface areas and inherent porosity for applications in catalysis and environmental remediation. rsc.org
Deeper Elucidation of Structure-Property-Function Relationships
A fundamental understanding of how the molecular structure of 4,4'-Bipyridinium, 1,1'-diacetyl- dictates its physical and chemical properties is crucial for its rational application. Future research must focus on a comprehensive characterization of this compound and its derivatives.
The electrochemical behavior of viologens, characterized by reversible one-electron reduction steps to form a stable radical cation and a neutral species, is central to many of their applications. rsc.org Detailed electrochemical studies of 4,4'-Bipyridinium, 1,1'-diacetyl- will be essential to determine its redox potentials, electron transfer kinetics, and the stability of its reduced forms. The electron-withdrawing nature of the acetyl groups is expected to significantly influence these properties compared to alkyl-substituted viologens.
Spectroelectrochemistry will be a powerful tool to correlate the electronic transitions with the different redox states of the molecule, providing insights into its chromic behavior. Understanding the formation of radical cation dimers, which can affect the optical and electronic properties, will also be a key area of investigation. wiley.com Theoretical modeling and computational studies will play a vital role in complementing experimental findings, helping to predict the electronic structure, spectroscopic properties, and reactivity of the 1,1'-diacetyl-4,4'-bipyridinium cation and its radical form.
Expanding Applications in Catalysis and Energy Technologies
The unique redox properties of viologens position them as promising candidates for a range of applications in catalysis and energy technologies. For 4,4'-Bipyridinium, 1,1'-diacetyl-, the future holds significant potential in these areas, contingent on a thorough understanding of its fundamental properties.
In catalysis, viologens can act as electron mediators or shuttles in various chemical transformations. acs.org The 1,1'-diacetyl derivative could be explored as a catalyst or co-catalyst in photoredox reactions or electrocatalytic processes, such as the reduction of carbon dioxide. rsc.orgrsc.org The integration of this viologen into the backbone of covalent organic frameworks (COFs) could enhance electronic conductivity and improve catalytic activity. rsc.org
In the realm of energy technologies, viologen-based systems are being actively investigated for their use in electrochromic devices (smart windows) and aqueous organic redox flow batteries (AORFBs). researchgate.netmdpi.comresearchgate.net The specific redox potentials and solubility of 4,4'-Bipyridinium, 1,1'-diacetyl- will determine its suitability for these applications. Research into incorporating this compound into flexible electrochromic devices is a particularly exciting prospect. researchgate.net Furthermore, the development of viologen-based materials for solar energy conversion remains an active area of research where this compound could find a role. wiley.com
Below is a table summarizing the potential applications and the key properties of viologen derivatives that make them suitable for these roles, providing a framework for the future investigation of 4,4'-Bipyridinium, 1,1'-diacetyl-.
| Application Area | Key Viologen Properties | Potential Role of 4,4'-Bipyridinium, 1,1'-diacetyl- |
| Catalysis | Reversible redox behavior, Electron mediating capability | Electron shuttle in photoredox and electrocatalytic reactions. |
| Electrochromics | Reversible color change upon reduction, High optical contrast | Active material in smart windows and displays with potentially altered color and switching speed. |
| Energy Storage | Stable redox cycling, High solubility, Suitable redox potential | Redox-active component in aqueous organic redox flow batteries. |
| Functional Materials | Rigid structure, Cationic nature, Ability to form coordination polymers | Building block for novel MOFs and porous polymers for sensing and separation. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4'-bipyridinium derivatives with 1,1'-diacetyl substituents?
- Methodology : The synthesis typically involves N-alkylation of 4,4'-bipyridine with acetylating agents. For example, diquaternary salts like 1,1'-bis(3-sulfonatopropyl)-4,4'-bipyridinium are synthesized by reacting 4,4'-bipyridine with 1,3-propanesultone under nitrogen atmosphere . Similarly, 1,1'-alkylene-bridged derivatives (e.g., ethanediyl, propanediyl) are prepared using dibromoalkanes in dimethylformamide . Key steps include anion exchange (e.g., bromide to hexafluorophosphate) and purification via recrystallization .
Q. How are structural and electronic properties of 1,1'-diacetyl-4,4'-bipyridinium characterized experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and purity. For example, NMR resolves proton environments in bipyridinium units .
- X-ray Crystallography : Provides precise bond lengths and angles, as demonstrated for 1,3-bis(4,4'-bipyridinium)propane .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular weight and counterion exchange efficiency .
Q. What are the critical safety considerations when handling 4,4'-bipyridinium derivatives in the lab?
- Methodology : While avoiding commercial focus, researchers must note that 4,4'-bipyridinium compounds (e.g., paraquat analogs) are highly toxic. Protocols include:
- Using fume hoods to prevent inhalation of aerosols .
- Wearing nitrile gloves and eye protection to avoid dermal/ocular exposure .
- Storing compounds in sealed, desiccated containers to prevent degradation .
Advanced Research Questions
Q. How do substituent variations (e.g., alkyl vs. acetyl groups) influence the redox potentials of 4,4'-bipyridinium derivatives?
- Methodology :
- Cyclic Voltammetry (CV) : Measures one-electron reduction potentials (). Symmetrical 1,1'-disubstituted derivatives (e.g., diethyl, diheptyl) show values ranging from -0.35 V to -0.55 V vs. SHE, depending on alkyl chain length and electron-withdrawing/donating effects .
- DFT Calculations : Predicts substituent impacts on LUMO energy levels, correlating with experimental trends .
Q. What contradictions exist in reported reduction potentials for structurally similar 4,4'-bipyridinium compounds?
- Analysis : Discrepancies arise from:
- Solvent Effects : Aqueous vs. non-aqueous media alter ion pairing and stabilization of radical intermediates .
- Counterion Influence : For example, bromide vs. hexafluorophosphate counterions shift by up to 0.1 V due to varying ionic strengths .
- Measurement Conditions : Differences in reference electrodes (e.g., Ag/AgCl vs. SHE) require careful normalization .
Q. How can 1,1'-diacetyl-4,4'-bipyridinium derivatives be integrated into bioelectrocatalytic systems for CO reduction?
- Methodology :
- Enzyme Compatibility : Couple with formate dehydrogenase (FDH) to mediate electron transfer. For example, 1-carbamoylmethyl derivatives enhance FDH activity by stabilizing enzyme-substrate interactions .
- Photoredox Systems : Pair with water-soluble porphyrins (e.g., ZnTPPS) under visible light to drive CO-to-formate conversion, monitored via UV-vis spectroscopy and gas chromatography .
Q. What strategies resolve challenges in synthesizing asymmetrical 1,1'-disubstituted 4,4'-bipyridinium compounds?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
